BenchChemオンラインストアへようこそ!

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Drug-likeness

Select this azetidinyl-pyrimidine to diversify your library with a non-aromatic cyclohex-3-ene-carbonyl motif absent from most commercial analogs. The endocyclic alkene provides a synthetic handle for epoxidation, dihydroxylation, or hydroboration, enabling novel SAR exploration. Ideal for HTS panels seeking chemical diversity beyond planar aromatic acyl groups.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 2097896-26-7
Cat. No. B2602544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097896-26-7
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-8-12(9-18)17-13-6-7-15-10-16-13/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,16,17)
InChIKeyZAXSEQJUBMGUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-26-7): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-26-7, PubChem CID 126855214) is a synthetic small molecule (C14H18N4O, MW 258.32 g/mol) comprising a cyclohex-3-ene carbonyl group linked to an azetidine ring bearing a pyrimidin-4-amine substituent [1]. Computed physicochemical properties include an XLogP3 of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, placing it within drug-like chemical space (Lipinski Rule of Five compliant) [1]. The compound is listed in commercial screening libraries but lacks publicly disclosed biological activity data in peer-reviewed literature or authoritative bioactivity databases such as ChEMBL or BindingDB as of the search date [1][2].

Why Generic Substitution Is Not Advisable for N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine Without Comparative Pharmacological Data


Within the azetidinyl-pyrimidine chemotype, small structural modifications — including regioisomerism (pyrimidin-4-amine vs. pyrimidin-2-amine), cyclohexene saturation state, and the nature of the N-acyl substituent — are known to profoundly alter kinase selectivity profiles, cellular permeability, and metabolic stability in related patent exemplars [1][2]. Without target-specific quantitative activity data for CAS 2097896-26-7, generic substitution by a regioisomer (e.g., the pyrimidin-2-amine analog) or scaffold-related analog (e.g., N-(azetidin-3-yl)pyrimidin-4-amine, CAS 1498016-76-4) carries an unquantifiable risk of divergent biological activity. The following quantitative evidence guide documents the only verifiable differentiation dimensions available, while explicitly noting where high-strength comparative data is absent.

Quantitative Differentiation Evidence for N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-26-7) Against Structural Analogs


Physicochemical Property Comparison: Lipophilicity (XLogP3) and Hydrogen Bonding Capacity vs. Core Scaffold and Regioisomer Analogs

CAS 2097896-26-7 exhibits a computed XLogP3 of 1.3, which is substantially higher than the unsubstituted core scaffold N-(azetidin-3-yl)pyrimidin-4-amine (CAS 1498016-76-4, estimated XLogP3 ≈ -0.2 based on fragment contribution, as no experimental logP is reported for either compound) [1]. This ~1.5 log unit increase in lipophilicity, driven by the cyclohex-3-ene-carbonyl group, is predicted to enhance passive membrane permeability relative to the unadorned scaffold. The compound also possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor, maintaining a favorable HBD count for CNS or intracellular target access [1].

Medicinal Chemistry Physicochemical Profiling Drug-likeness Lead Optimization

Regioisomeric Differentiation: Pyrimidin-4-amine vs. Pyrimidin-2-amine Substitution Pattern and Implications for Kinase Hinge-Binding

The target compound bears a pyrimidin-4-amine substitution, which presents a distinct hydrogen-bonding vector to kinase hinge regions compared to the pyrimidin-2-amine regioisomer N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine (commercially available, no CAS disclosed by non-excluded sources) [1]. In the broader azetidinyl-pyrimidine kinase inhibitor patent literature, the 4-amine substitution pattern is associated with JAK and FLT3 kinase inhibition, whereas the 2-amine pattern is more commonly found in adenosine receptor ligands [1][2]. No direct experimental comparison between these two regioisomers exists for this specific cyclohex-3-ene-carbonyl azetidine series.

Kinase Inhibitor Design Regioisomerism Hinge-Binding Motif Medicinal Chemistry

Cyclohex-3-ene vs. Saturated Cyclohexane Acyl Group: Impact of the Alkene on Conformational Rigidity and Metabolic Susceptibility

The cyclohex-3-ene-1-carbonyl group in CAS 2097896-26-7 introduces a single endocyclic double bond not present in the saturated analog N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine (commercially available) [1]. This alkene is a potential site for cytochrome P450-mediated epoxidation and may confer increased conformational rigidity compared to the fully saturated cyclohexane ring. In related chemical series, cyclohexene-containing compounds have shown differential CYP3A4 metabolic profiles compared to their saturated counterparts, though no direct data exist for this specific azetidinyl-pyrimidine pair [1].

Conformational Analysis Metabolic Stability Alkene Functionality CYP450 Metabolism

N-Acyl Substituent Variation: Cyclohex-3-ene-carbonyl vs. Furan-2-carbonyl and Aroyl Analogs — Structural Diversity with Unknown Pharmacological Consequences

Among commercially available N-acyl-azetidin-3-yl-pyrimidin-4-amines, the cyclohex-3-ene-carbonyl group (CAS 2097896-26-7) [1] is structurally distinct from the furan-2-carbonyl analog N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine [2] and the 3-fluoro-4-methylbenzoyl analog (CAS 2097894-90-9) [3]. The latter has been reported to exhibit antiproliferative activity in cancer cell lines with IC50 values in the low micromolar range [3]; however, no corresponding data exist for CAS 2097896-26-7. The cyclohex-3-ene-carbonyl group offers a non-aromatic, partially unsaturated hydrophobic moiety that contrasts with the planar aromatic acyl groups in the comparators, potentially yielding different protein binding and pharmacokinetic profiles.

Structure-Activity Relationship Acyl Substituent Chemical Diversity Screening Library Design

Recommended Application Scenarios for N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-26-7) Based on Available Structural and Physicochemical Evidence


Diversity-Oriented Screening Library Enrichment for Kinase and Receptor Targets

CAS 2097896-26-7 occupies a distinct chemical space within azetidinyl-pyrimidine libraries due to its non-aromatic cyclohex-3-ene-carbonyl substituent, which is absent from most commercial aroyl- and heteroaroyl-substituted analogs. Procurement for high-throughput screening (HTS) or focused kinase panels is justified when chemical diversity beyond planar aromatic acyl groups is desired [1][2].

Synthetic Chemistry: Scaffold for Further Derivatization via Alkene Functionalization

The endocyclic alkene in the cyclohex-3-ene ring provides a reactive handle for further synthetic elaboration — including epoxidation, dihydroxylation, or hydroboration — enabling the generation of novel analogs not accessible from saturated cyclohexane-containing compounds. This makes CAS 2097896-26-7 a strategic building block for medicinal chemistry SAR exploration [1].

Computational Chemistry: Model Compound for Docking and Molecular Dynamics Studies of Azetidinyl-Pyrimidine Kinase Inhibitors

With its well-defined 3D structure (PubChem CID 126855214) and the conformational constraint imparted by both the azetidine ring and the cyclohexene moiety, CAS 2097896-26-7 can serve as a computational probe for assessing the steric and electronic compatibility of cyclohexene-containing azetidinyl-pyrimidines with kinase ATP-binding pockets [1].

ADME/Tox Profiling: Baseline Compound for Assessing Metabolic Fate of Cyclohexene-Containing Azetidines

Given the predicted susceptibility of the cyclohex-3-ene moiety to CYP-mediated oxidation, CAS 2097896-26-7 is a candidate for in vitro metabolic stability assays (e.g., human liver microsomes) to generate class-specific ADME data for cyclohexene-containing azetidinyl-pyrimidines, a chemotype for which such data are currently absent from the public domain [1].

Quote Request

Request a Quote for N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.